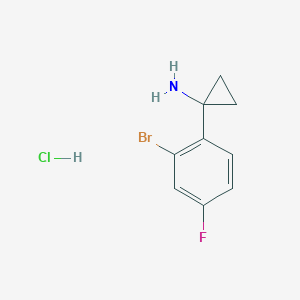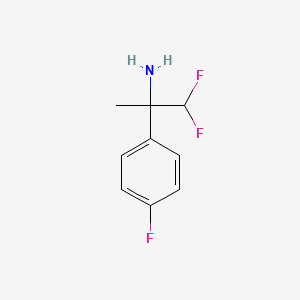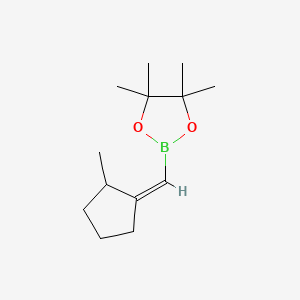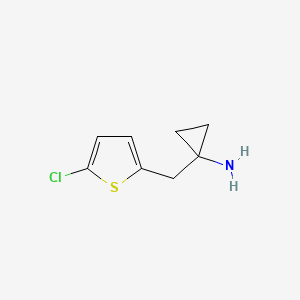
2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloropyridine moiety attached to a methylpropan-1-amine group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine typically involves the reaction of 2-chloropyridine with appropriate amine derivatives under controlled conditions. One common method involves the use of (2-Chloropyridin-4-yl)methanamine hydrochloride as a starting material . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, as a selective LOXL2 inhibitor, it binds to the LOXL2 enzyme and inhibits its activity, which is crucial in the cross-linking of collagen and elastin . This inhibition can have therapeutic implications in the treatment of fibrotic diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloropyridin-4-yl)methanol: This compound shares the chloropyridine moiety but differs in the functional group attached to the pyridine ring.
2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione: Another related compound with a different core structure.
Uniqueness
2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine is unique due to its specific structure, which allows it to act as a selective inhibitor for certain enzymes like LOXL2. This selectivity makes it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
1060812-07-8 |
|---|---|
Molekularformel |
C9H13ClN2 |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
2-(2-chloropyridin-4-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,6-11)7-3-4-12-8(10)5-7/h3-5H,6,11H2,1-2H3 |
InChI-Schlüssel |
WSVXEJSJBRVXTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)C1=CC(=NC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


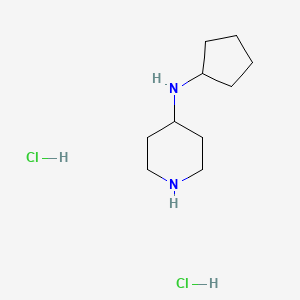


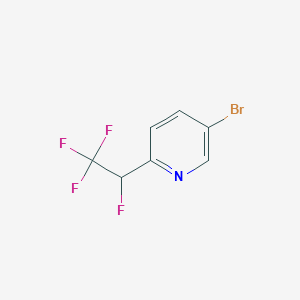
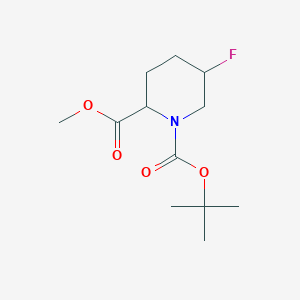

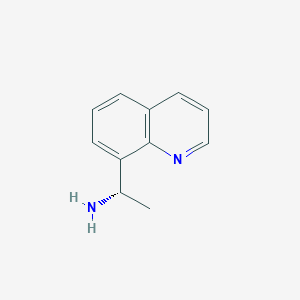
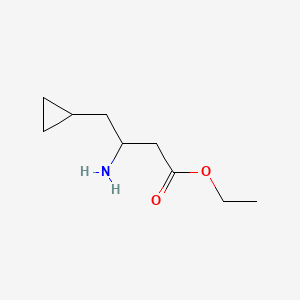
amine](/img/structure/B13527326.png)
